5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
“5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with a nitrile oxide or a similar reagent to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- 5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Uniqueness
“5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
CAS No. |
1037197-19-5 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.39 |
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-3-25-16-10-8-14(9-11-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
SUJSTLYCEVEFPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
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